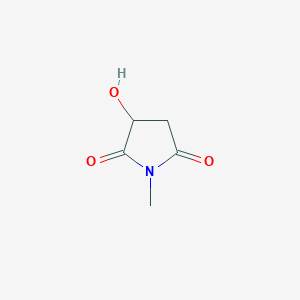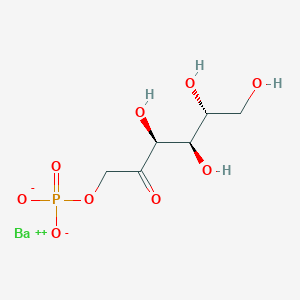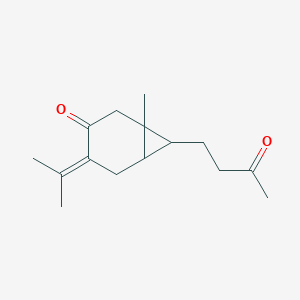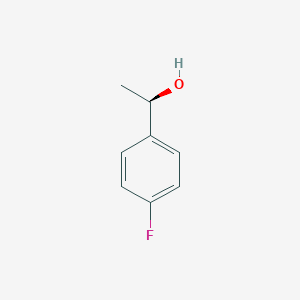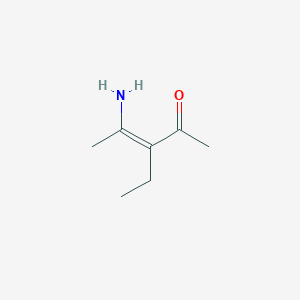
3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-amino-3-pentene-2-one is an organic compound with the molecular formula C7H13NO. It is a derivative of pentene with an amino group and an ethyl group attached to the carbon chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-amino-3-pentene-2-one can be achieved through various methods. One common approach involves the reaction of 3-penten-2-one with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3-Ethyl-4-amino-3-pentene-2-one may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in achieving a cost-effective and environmentally friendly process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-amino-3-pentene-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Ethyl-4-amino-3-pentene-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds, particularly heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-amino-3-pentene-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in nucleophilic or electrophilic reactions, depending on the functional groups present.
Comparison with Similar Compounds
Similar Compounds
3-Penten-2-one, 4-amino-: This compound is structurally similar but lacks the ethyl group.
4-Amino-3-penten-2-one: Another similar compound with a different substitution pattern.
Uniqueness
3-Ethyl-4-amino-3-pentene-2-one is unique due to the presence of both an ethyl group and an amino group on the pentene backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and catalysis.
Properties
CAS No. |
104076-25-7 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(Z)-4-amino-3-ethylpent-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(5(2)8)6(3)9/h4,8H2,1-3H3/b7-5- |
InChI Key |
XUXMUXDYSNKLKI-ALCCZGGFSA-N |
SMILES |
CCC(=C(C)N)C(=O)C |
Isomeric SMILES |
CC/C(=C(\C)/N)/C(=O)C |
Canonical SMILES |
CCC(=C(C)N)C(=O)C |
Synonyms |
3-Penten-2-one, 4-amino-3-ethyl-, (3Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


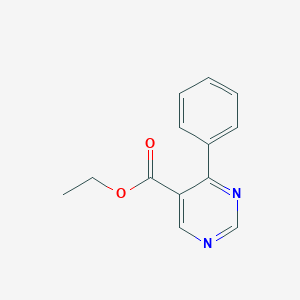

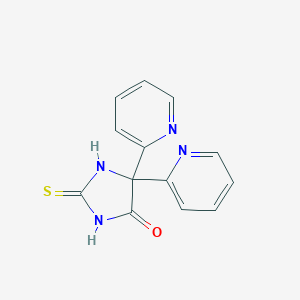
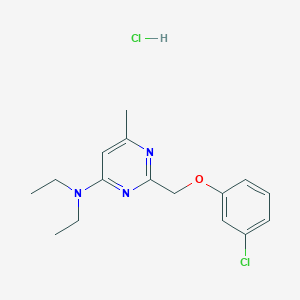
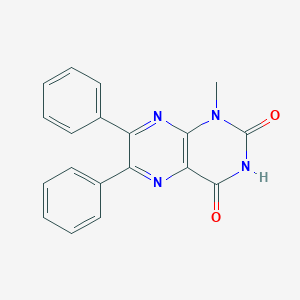
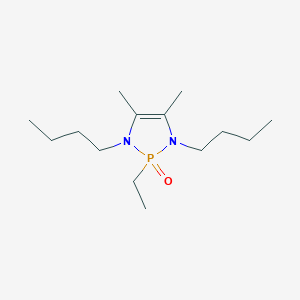
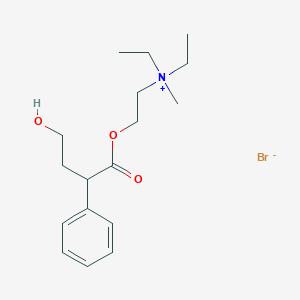
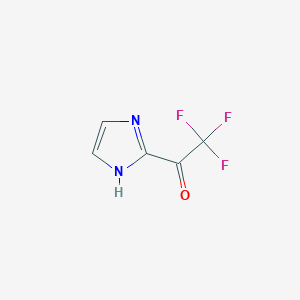
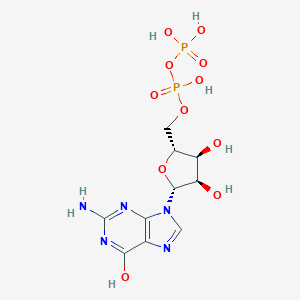
![[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate](/img/structure/B9316.png)
